Home > Products > Screening Compounds P146367 > 2-(Piperidin-4-ylmethyl)phenol;hydrobromide
2-(Piperidin-4-ylmethyl)phenol;hydrobromide - 2309456-65-1

2-(Piperidin-4-ylmethyl)phenol;hydrobromide

Catalog Number: EVT-3139026
CAS Number: 2309456-65-1
Molecular Formula: C12H18BrNO
Molecular Weight: 272.186
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide

Compound Description: This compound is a novel muscarinic receptor antagonist with a high selectivity for M3 receptors over M2 receptors. [] It demonstrates potent, oral M3 antagonistic activity without inhibiting central muscarinic receptors due to its low brain penetration. [] This selectivity profile suggests potential therapeutic use with fewer cardiac or CNS side effects compared to nonselective compounds. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is a potent oxytocin antagonist with improved pharmacokinetic properties compared to its predecessor, L-371,257. [] This compound displays good potency in vitro (Ki = 4.1 nM at the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats). [] Notably, L-372,662 exhibits excellent oral bioavailability (90% in rats, 96% in dogs), good aqueous solubility, and excellent selectivity against human arginine vasopressin receptors. []

1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives

Compound Description: This series of compounds, characterized by the 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl scaffold and various amide, urea, or imidazolidinone substituents, exhibit potent α2-adrenoceptor antagonist activity. [] These compounds, particularly compound 33g within the series, display good selectivity against α1-adrenergic and D2-dopamine receptors. [] This selectivity profile makes them promising candidates for investigating the role of noradrenaline in neurodegenerative diseases like Parkinson's and Alzheimer's. []

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinolines

Compound Description: This series of novel compounds demonstrated antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. [, ] Notably, compounds 7b and 7g within the series exhibited significant growth inhibition across these cell lines, comparable to the standard drug Paclitaxel. [] Furthermore, these compounds displayed potential as DNA intercalating agents, with compounds 7e and 7j showing significant DNA cleavage activity. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: PDTic represents a lead compound in a new class of tetrahydroisoquinoline κ opioid receptor antagonists. [] It shows high potency (Ke = 0.37 nM) and selectivity for the κ opioid receptor (645-fold over μ and >8100-fold over δ). [] The predicted favorable brain penetration and documented central nervous system activity in rats highlight its potential as a therapeutic agent. []

Synthesis Analysis

The synthesis of 2-(Piperidin-4-ylmethyl)phenol;hydrobromide generally involves the following steps:

  1. Starting Material: The process begins with 2-(Piperidin-4-ylmethyl)phenol, which serves as the precursor.
  2. Reaction with Hydrobromic Acid: The precursor is dissolved in an appropriate solvent, typically an organic solvent such as ethanol or methanol. Hydrobromic acid is then added to this solution.
  3. Stirring and Heating: The mixture is stirred at a controlled temperature to facilitate the reaction. The reaction conditions (temperature and time) are critical for ensuring complete conversion to the hydrobromide salt.
  4. Isolation of Product: Once the reaction is complete, the product can be isolated through filtration or crystallization techniques, yielding 2-(Piperidin-4-ylmethyl)phenol;hydrobromide in solid form.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors may be utilized to optimize yield and purity by maintaining precise control over reaction parameters.

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-4-ylmethyl)phenol;hydrobromide can be described as follows:

  • Core Structure: It features a phenolic ring connected via a methylene (-CH2_2-) bridge to a piperidine ring.
  • Functional Groups: The presence of the hydroxyl group (-OH) classifies it as a phenol, while the piperidine ring contributes to its basicity and reactivity.

Structural Data

  • Molecular Weight: 250.15 g/mol
  • InChI Key: FEKPQWCDELSHHJ-UHFFFAOYSA-N
  • Rotatable Bonds: 1
  • Hydrogen Bond Acceptors/Donors: 2 each, indicating potential for significant intermolecular interactions .
Chemical Reactions Analysis

2-(Piperidin-4-ylmethyl)phenol;hydrobromide can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Under reducing conditions (e.g., using lithium aluminum hydride), it can be converted into corresponding alcohols.
  3. Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Common Reaction Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Mechanism of Action

The mechanism of action for 2-(Piperidin-4-ylmethyl)phenol;hydrobromide involves its interaction with various biological targets:

  1. Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
  2. Biological Effects: Depending on the target, it may affect neurotransmission, inflammation responses, or other metabolic processes.

Research indicates that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and receptor modulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-ylmethyl)phenol;hydrobromide include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Enhanced solubility due to its hydrobromide salt form, making it suitable for various applications in both aqueous and organic solvents.

Relevant Data Points

  • Boiling Point: Not available
  • Log P (Partition Coefficient): Approximately 1.84, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Applications

2-(Piperidin-4-ylmethyl)phenol;hydrobromide has diverse applications across multiple fields:

  1. Organic Synthesis: Serves as a building block in the synthesis of more complex organic molecules.
  2. Medicinal Chemistry: Investigated for potential therapeutic roles, particularly in drug development targeting neurological disorders.
  3. Biological Research: Studied for its interactions with biomolecules and potential biological activities such as enzyme inhibition or receptor interaction.
  4. Industrial Use: Employed in producing specialty chemicals and as an intermediate in synthesizing other compounds .

Properties

CAS Number

2309456-65-1

Product Name

2-(Piperidin-4-ylmethyl)phenol;hydrobromide

IUPAC Name

2-(piperidin-4-ylmethyl)phenol;hydrobromide

Molecular Formula

C12H18BrNO

Molecular Weight

272.186

InChI

InChI=1S/C12H17NO.BrH/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H

InChI Key

DTBSKZOPALPPFF-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=CC=C2O.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.